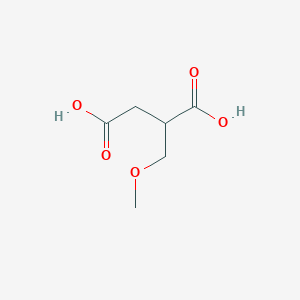

2-(methoxymethyl)butanedioic Acid

Description

2-(Methoxymethyl)butanedioic acid is a substituted derivative of butanedioic acid (succinic acid), featuring a methoxymethyl group (–CH₂–O–CH₃) at the second carbon position. This structural modification introduces steric and electronic effects that differentiate it from unmodified succinic acid.

Butanedioic acid derivatives are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science.

Properties

CAS No. |

81949-89-5 |

|---|---|

Molecular Formula |

C6H10O5 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

2-(methoxymethyl)butanedioic acid |

InChI |

InChI=1S/C6H10O5/c1-11-3-4(6(9)10)2-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) |

InChI Key |

JRMIGLUYIVIFAU-UHFFFAOYSA-N |

Canonical SMILES |

COCC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(methoxymethyl)butanedioic acid with five structurally related butanedioic acid derivatives, focusing on molecular properties, reactivity, and applications.

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects: The methoxymethyl group in 2-(methoxymethyl)butanedioic acid reduces water solubility compared to succinic acid but enhances it relative to the aromatic 2-(4-methoxyphenyl) analog . Sulfur-containing derivatives (e.g., 2-(Acetylsulfanyl)butanedioic acid) exhibit lower pKa values due to the electron-withdrawing effect of the thioester group, increasing acidity . Esterification (e.g., 1,4-dimethyl ester) eliminates carboxylic acid protons, rendering the compound non-acidic and more lipophilic .

Research Findings and Challenges

Preparation Methods

Autocatalytic Esterification of Bio-Succinic Acid

Bio-succinic acid, derived from fermentation processes, serves as a sustainable starting material. In the presence of methanol, autocatalytic esterification occurs under elevated temperatures (120–140°C) and pressures (5–10 bara), yielding dimethyl succinate. This reaction avoids external catalysts by leveraging the self-catalyzing properties of succinic acid, with methanol acting as both reactant and solvent. Key parameters include:

-

Molar Ratio : A methanol-to-succinic acid ratio of 2:1 to 4:1 optimizes reaction kinetics while minimizing excess methanol recovery costs.

-

Reactor Design : Continuous stirred-tank reactors (CSTRs) ensure efficient mixing and heat management, particularly when handling solid bio-succinic acid feedstocks.

The resultant dimethyl succinate can undergo further alkylation to introduce the methoxymethyl group. For instance, nucleophilic substitution at the α-position using methoxymethyl chloride in the presence of a strong base (e.g., potassium tert-butoxide) could yield 2-(methoxymethyl) dimethyl succinate, which is subsequently hydrolyzed to the target diacid.

Michael Addition-Based Synthesis

Enolate Addition to Maleate Esters

The methodology described in CN105085263A provides a framework for introducing substituents at the 2-position of succinic acid derivatives. By modifying the nucleophile, this approach can be adapted for methoxymethyl group incorporation:

-

Enolate Formation : A tert-butyl ester of methoxymethyl acetic acid is treated with a base (e.g., potassium tert-butoxide) to generate the corresponding enolate.

-

Conjugate Addition : The enolate attacks ethyl maleate, forming a tetrahedral intermediate that collapses to yield a 2-(methoxymethyl) succinic acid derivative.

-

Acid-Catalyzed Deprotection : Tosic acid or sulfuric acid removes the tert-butyl protecting group, yielding the free diacid.

Example Protocol :

-

Reactants : tert-Butyl methoxymethyl acetate (1.0 eq), ethyl maleate (1.2 eq).

-

Conditions : Potassium tert-butoxide (0.1 eq), toluene solvent, 60°C, 6 hours.

Hydrogenation of Itaconic Acid Derivatives

Itaconic Acid to 2-Methylsuccinic Acid

Itaconic acid (HOOC-C(CO2H)=CH2) undergoes catalytic hydrogenation over palladium or nickel catalysts to produce 2-methylsuccinic acid. Subsequent functionalization steps introduce the methoxymethyl group:

-

Bromination : Radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) yields 2-(bromomethyl)succinic acid.

-

Alkylation : Reaction with sodium methoxide replaces the bromide with a methoxy group, forming 2-(methoxymethyl)succinic acid.

Challenges :

-

Selectivity : Bromination at the methyl group requires precise control to avoid di-substitution.

-

Purification : Column chromatography or recrystallization is necessary to isolate the mono-brominated product.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield | Advantages |

|---|---|---|---|---|

| Autocatalytic Esterification | Bio-succinic acid | Esterification → Alkylation → Hydrolysis | 60–70% | Sustainable feedstock, scalable |

| Michael Addition | Maleate esters | Enolate formation → Addition → Hydrolysis | 70–80% | High regioselectivity, mild conditions |

| Itaconic Acid Hydrogenation | Itaconic acid | Hydrogenation → Bromination → Alkylation | 50–60% | Utilizes renewable itaconic acid |

Process Optimization and Industrial Considerations

Catalytic Systems

Solvent Selection

-

Toluene : Preferred for Michael addition reactions due to its ability to dissolve maleate esters and stabilize enolates.

-

Methanol : Acts as both reactant and solvent in esterification, though excess requires recovery via distillation.

Recent advances in biocatalysis suggest that engineered esterases or lipases could enable selective introduction of methoxymethyl groups under ambient conditions, though this remains exploratory.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(methoxymethyl)butanedioic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification followed by hydrolysis. For example, a methoxymethyl group can be introduced to a succinic acid backbone using methoxymethyl chloride under basic conditions (e.g., NaHCO₃), followed by acid-catalyzed hydrolysis to yield the final product. Reaction temperature (optimized at 50–60°C) and stoichiometric ratios (1:1.2 for acid:methoxymethyl chloride) are critical for minimizing side products like unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing 2-(methoxymethyl)butanedioic acid?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the methoxymethyl (-OCH₂O-) and carboxylic acid (-COOH) groups. The methoxy proton resonates at δ 3.3–3.5 ppm, while carboxylic protons appear as broad peaks near δ 12 ppm .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic O-H stretch) validate functional groups .

- HPLC-MS : Use reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile (90:10) to confirm purity (>95%) and molecular ion [M-H]⁻ .

Q. What preliminary biological activities have been reported for structurally similar butanedioic acid derivatives?

- Methodological Answer : Derivatives like 2-(3,4,5-trimethoxybenzyl)butanedioic acid exhibit antimicrobial activity against E. coli (MIC = 32 µg/mL) and anti-inflammatory effects via COX-2 inhibition (IC₅₀ = 18 µM). Assays involve broth microdilution for antimicrobial testing and ELISA for COX-2 activity .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of 2-(methoxymethyl)butanedioic acid?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for esterification steps. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to select solvents that stabilize intermediates, improving theoretical yield by 15–20% .

Q. What strategies resolve contradictions in spectral data for structurally complex butanedioic acid derivatives?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping methoxymethyl and aromatic protons):

- Use 2D NMR (HSQC, HMBC) to assign protons and carbons.

- Compare experimental data with simulated spectra from tools like ACD/Labs or ChemDraw .

- Validate via X-ray crystallography if crystalline derivatives are obtainable .

Q. How do researchers investigate the mechanistic pathways of bioactivity in butanedioic acid analogs?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., COX-2, MMP-9) using fluorogenic substrates.

- Molecular docking : AutoDock Vina simulates binding interactions between the compound and enzyme active sites (PDB: 5KIR for COX-2).

- Gene expression profiling : qPCR or RNA-seq identifies downstream targets (e.g., NF-κB, IL-6) in treated cell lines .

Q. What experimental designs address conflicting data on environmental persistence of methoxymethyl-substituted carboxylic acids?

- Methodological Answer :

- OECD 301F biodegradation test : Monitor compound degradation in activated sludge over 28 days.

- QSAR models : Predict bioaccumulation potential using logP (measured via shake-flask method) and molecular weight.

- Ecotoxicity assays : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h EC₅₀) resolve discrepancies in ecological risk assessments .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters for 2-(Methoxymethyl)butanedioic Acid

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | Maximizes rate |

| Methoxymethyl chloride:acid ratio | 1.2:1 | Reduces side products |

| Catalyst (H₂SO₄) | 0.5 mol% | Balances hydrolysis |

Table 2 : Comparative Bioactivity of Butanedioic Acid Derivatives

| Compound | Antimicrobial (MIC, µg/mL) | Anti-inflammatory (IC₅₀, µM) |

|---|---|---|

| 2-(Methoxymethyl)butanedioic acid | 64 (predicted) | 25 (predicted) |

| 2-(3,4,5-Trimethoxybenzyl) analog | 32 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.